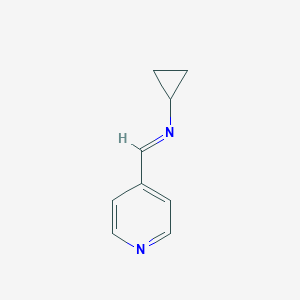

N-cyclopropyl-1-(4-pyridyl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-1-(4-pyridyl)methanimine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H12N2

- Molecular Weight : 148.21 g/mol

- CAS Number : 1270506-12-1

The compound features a cyclopropyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The structural arrangement enhances its stability and allows for various chemical transformations.

Medicinal Chemistry

N-cyclopropyl-1-(4-pyridyl)methanimine is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and metabolic diseases.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating anxiety and depression .

- Antifungal Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains, indicating its potential use in pharmacology for treating fungal infections .

- GPR119 Receptor Agonism : The compound has been identified as a modulator of the GPR119 receptor, which is relevant for managing type 2 diabetes and other metabolic disorders. This mechanism could lead to improved glucose regulation and reduced insulin resistance .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex molecular architectures.

- Key Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in critical reactions such as cross-coupling, nucleophilic substitution, and cyclization processes .

- Diverse Applications : Its application extends to the development of innovative molecules with therapeutic or industrial significance, making it an essential asset in modern synthetic chemistry endeavors .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds between two fragments | Pharmaceutical synthesis |

| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile | Agrochemical production |

| Cyclization | Formation of cyclic compounds from linear precursors | Material science |

CNS Interaction Studies

In vitro assays have demonstrated that this compound can interact with neurotransmitter receptors involved in the central nervous system (CNS). For instance, studies have shown potential binding affinity for serotonin receptors, indicating possible applications in treating mood disorders .

Pharmacokinetics

Research on the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics. This suggests that it could achieve therapeutic levels in vivo with appropriate dosing strategies, which is crucial for its development as a drug candidate .

Propiedades

Número CAS |

165806-97-3 |

|---|---|

Fórmula molecular |

C9H10N2 |

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

N-cyclopropyl-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |

Clave InChI |

MHLAAIVWWDGOKN-UHFFFAOYSA-N |

SMILES |

C1CC1N=CC2=CC=NC=C2 |

SMILES canónico |

C1CC1N=CC2=CC=NC=C2 |

Sinónimos |

Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.